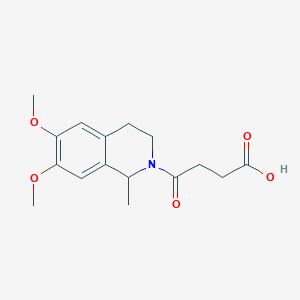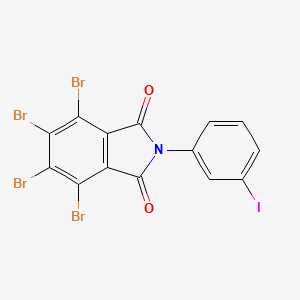
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid, also known as DMOBA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid is not fully understood, but it is believed to act through various pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the inhibition of angiogenesis. 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has also been shown to interact with various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, and the inhibition of inflammatory cytokine production. 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has also been shown to have neuroprotective effects, including the protection of neurons from oxidative stress and the reduction of inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For research on 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid include further studies on its mechanism of action, its potential therapeutic applications in cancer therapy, neuroprotection, and inflammation, and the development of more efficient synthesis methods for 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid could provide valuable insights into its potential clinical applications.
Synthesemethoden
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by cyclization with acetaldehyde and reduction with sodium borohydride. The resulting product is then reacted with diethyl oxalate to form 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation research, 4-(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoic acid has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in the body.
Eigenschaften
IUPAC Name |
4-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10-12-9-14(22-3)13(21-2)8-11(12)6-7-17(10)15(18)4-5-16(19)20/h8-10H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUAYNBDEBEVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)CCC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)